3-amino-N-tert-butylpropanamide hydrochloride
Description
Contextualization within Beta-Amino Acid Derivative Chemistry
Beta-amino acids and their derivatives are non-proteinogenic amino acids that have garnered significant attention for their unique structural properties and diverse biological activities. Unlike their α-amino acid counterparts, the one-carbon separation between the amino and carboxyl groups in β-amino acids imparts a distinct conformational flexibility and resistance to enzymatic degradation. This has made them valuable building blocks in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability.
Role as a Synthetic Building Block and Intermediate in Organic Synthesis
The utility of 3-amino-N-tert-butylpropanamide hydrochloride as a synthetic building block lies in the reactivity of its functional groups. The primary amine can participate in a wide range of chemical transformations, including acylation, alkylation, and reductive amination, allowing for its conjugation to other molecules. The amide functionality, while generally stable, can also be manipulated under specific conditions.
A plausible synthetic route to this compound can be envisioned through a multi-step process, analogous to patented methods for similar compounds. This often involves the protection of the amino group, followed by the formation of the amide bond and subsequent deprotection. For instance, a common strategy involves the reaction of a protected β-amino acid with tert-butylamine (B42293), often facilitated by a coupling agent to promote amide bond formation. The choice of protecting group is crucial to ensure compatibility with the reaction conditions and to allow for its efficient removal in the final step. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
The tert-butyl group on the amide nitrogen introduces significant steric hindrance, which can influence the reactivity of the adjacent carbonyl group and the conformational preferences of the molecule. This steric bulk can be strategically employed in synthesis to direct the outcome of reactions at other sites within the molecule.
Current Research Significance and Unexplored Domains in Amide Chemistry
While direct research on this compound is limited, its structure points to several areas of current research interest and unexplored domains in amide chemistry. The N-tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability by sterically shielding the amide bond from enzymatic cleavage. researchgate.net Furthermore, the bulky tert-butyl group can significantly influence the cis/trans isomerism of the amide bond, a key factor in determining the conformation and biological activity of peptides and other molecules. acs.orgacs.org
An important and underexplored area is the investigation of this compound's potential as a precursor for novel peptidomimetics. The combination of a β-amino acid backbone with a sterically demanding N-tert-butyl group could lead to peptides with unique folding patterns and enhanced resistance to proteolysis.
Another domain for future research is the exploration of bioisosteric replacements for the tert-butyl group. nih.govcambridgemedchemconsulting.com Bioisosteres are functional groups with similar physical or chemical properties that can be used to modify the physicochemical and pharmacokinetic properties of a lead compound. Investigating analogues of this compound where the tert-butyl group is replaced by other sterically demanding, but metabolically more stable or conformationally distinct groups, could lead to the discovery of novel compounds with improved properties. The conformational analysis of such N-substituted β-amino acid amides would provide valuable insights into the structure-activity relationships of this class of molecules.
Properties
IUPAC Name |
3-amino-N-tert-butylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(2,3)9-6(10)4-5-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFABYVEGLDHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648613 | |
| Record name | N-tert-Butyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209467-48-1 | |
| Record name | N-tert-Butyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 3 Amino N Tert Butylpropanamide Hydrochloride
Established Synthetic Pathways
Traditional synthesis of 3-amino-N-tert-butylpropanamide hydrochloride relies on well-documented chemical transformations, primarily focusing on the efficient formation of the amide bond, the strategic introduction of the sterically hindered tert-butyl group, and the final conversion to its stable hydrochloride salt.
Amide Bond Formation Strategies (e.g., Carbodiimide-mediated coupling, activated esters)
The formation of the amide bond is a critical step in the synthesis of this compound. This is typically achieved by coupling a carboxylic acid with an amine. luxembourg-bio.com Carbodiimide-mediated coupling is a common and effective method for this transformation. taylorandfrancis.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used. luxembourg-bio.comnih.gov
The general mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov This intermediate is then susceptible to nucleophilic attack by the amine, in this case, tert-butylamine (B42293), to form the desired amide bond and a urea (B33335) byproduct. luxembourg-bio.com To improve reaction efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.comluxembourg-bio.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which then reacts with the amine to yield the amide. luxembourg-bio.comluxembourg-bio.com This two-step process via the HOBt ester is often more efficient for the acylation of amino groups. luxembourg-bio.com
Common Coupling Reagents for Amide Synthesis
| Reagent Acronym | Full Name | Key Feature | Reference |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Forms an insoluble urea byproduct (DCU) that can be removed by filtration. luxembourg-bio.com | luxembourg-bio.com |
| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble, making it useful in aqueous reaction media and for easier purification. nih.govluxembourg-bio.comucl.ac.uk | nih.govluxembourg-bio.comucl.ac.uk |
| HOBt | 1-Hydroxybenzotriazole | Used as an additive to reduce side reactions and increase yield in carbodiimide-mediated couplings. luxembourg-bio.comluxembourg-bio.com | luxembourg-bio.comluxembourg-bio.com |
Incorporation of the tert-Butyl Moiety
The introduction of the tert-butyl group is accomplished through the use of tert-butylamine as the amine nucleophile in the amide bond formation step. The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has been demonstrated using solution-phase methodology, which involves the coupling of the sterically hindered tert-butylamine. nih.gov The tert-butyl group is a common acid-labile protecting group used in organic synthesis for various functional groups. chemicalbook.com
In some synthetic strategies, a tert-butyl carbamate (B1207046) (Boc) protecting group might be used on the amino group of the propanamide precursor. organic-chemistry.org The Boc group can be cleaved under acidic conditions, but its removal in the presence of other acid-sensitive functionalities requires careful selection of reagents. organic-chemistry.orgnih.gov For instance, acyl halide-methanol mixtures have been shown to be effective for the one-pot transformation of t-butyl carbamates into amides. organic-chemistry.org
Hydrochloride Salt Formation Protocols
The final step in the synthesis is the formation of the hydrochloride salt. This is a standard procedure for amines, which readily react with strong acids like hydrochloric acid (HCl) to form salts. youtube.comoxfordreference.com The lone pair of electrons on the nitrogen atom of the primary amino group in 3-amino-N-tert-butylpropanamide attacks a proton (H+) from HCl. spectroscopyonline.com This results in the formation of a positively charged ammonium (B1175870) ion and a chloride anion, which associate to form the ionic salt. youtube.comspectroscopyonline.com
This acid-base reaction converts the amine into a more stable, crystalline solid that is often more soluble in water and easier to handle and purify. oxfordreference.comspectroscopyonline.com The formation of the hydrochloride salt can significantly alter the physical properties of the compound, shifting its triboelectric properties toward negative charging. jst.go.jp The process is reversible, and the free amine can be liberated from its salt by treatment with a strong base, such as sodium hydroxide (B78521). youtube.comoxfordreference.com
Novel and Sustainable Synthetic Approaches
Catalytic Reaction Development (e.g., Palladium-catalyzed carbonylation for amide synthesis)
Palladium-catalyzed carbonylation reactions represent a powerful and modern approach to amide synthesis. nih.gov These methods can unite two building blocks with carbon monoxide serving as a one-carbon linchpin. nih.gov For instance, the aminocarbonylation of aryl halides or arylboronic acids with an amine in the presence of a palladium catalyst and carbon monoxide can produce amides in good yields. organic-chemistry.orgacs.org
Various palladium catalysts and ligands can be employed, and the reaction conditions can be optimized for specific substrates. organic-chemistry.orgnih.gov For example, Pd/C has been used to catalyze the oxidative N-dealkylation/carbonylation of tertiary amines. organic-chemistry.org Another approach involves the palladium-catalyzed aminocarbonylation of aryl and heteroaryl iodides under phosphine-free conditions. organic-chemistry.org These catalytic methods are often more atom-economical than traditional coupling methods that require stoichiometric activating agents.
Examples of Palladium-Catalyzed Amidation
| Reaction Type | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|
| Aminocarbonylation of Aryl Halides | Palladium catalyst, Carbon Monoxide | Introduces a carbonyl group and forms an amide bond in one step. nih.gov | nih.gov |
| Oxidative Carbonylation | Pd/C, Molecular Oxygen | Uses molecular oxygen as the sole oxidant without the need for ligands or additives. organic-chemistry.org | organic-chemistry.org |
| Carbonylation of Arylboronic Acids | Palladium catalyst, Nitroarenes, CO | A redox-economical process that does not require an external oxidant or reductant. acs.org | acs.org |
| γ-Carbonylation of Aliphatic Amines | Pd(II) catalyst, CO, AgOAc | Achieves regioselective carbonylation of C(sp3)–H bonds. nih.govscispace.com | nih.govscispace.com |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is crucial for the sustainable synthesis of amides. acs.org Amide bond formation is one of the most common reactions in the pharmaceutical industry, and traditional methods often generate significant waste from stoichiometric coupling reagents. ucl.ac.ukrsc.org
Green approaches focus on several key areas:
Catalytic Methods: As discussed, catalytic reactions, including biocatalytic methods, are preferred over stoichiometric reagents to improve atom economy and reduce waste. rsc.orgsigmaaldrich.com
Solvent Selection: The use of hazardous solvents like DMF and CH2Cl2 is prevalent in amide synthesis. ucl.ac.uk Green chemistry encourages the use of safer, more environmentally benign solvents. ucl.ac.uk
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. researchgate.net Direct amidation of carboxylic acids and amines, where water is the only byproduct, is an ideal but often challenging reaction. acs.org The use of reusable Brønsted acidic ionic liquids as both a catalyst and a solvent has been explored for this purpose. acs.org
By integrating these principles, the synthesis of this compound can be made more efficient and environmentally responsible.
Purification and Isolation Techniques for Research-Scale Materials
The isolation of this compound from a crude reaction mixture involves the removal of unreacted starting materials, byproducts, and any residual solvents or reagents. The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. For research-scale quantities, chromatographic separations and crystallization are the most frequently employed methods.
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of polar, non-volatile compounds like this compound. Given the compound's ionic nature and good solubility in aqueous media, reversed-phase HPLC is a particularly suitable method. This technique separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from the nonpolar stationary phase.
For the purification of a basic compound like this compound, an acidic modifier is typically added to the mobile phase. This ensures that the primary amine is protonated, leading to a single, well-defined species that chromatographs with sharp peaks. Trifluoroacetic acid (TFA) is a common modifier as it is volatile and can be easily removed during the subsequent lyophilization of the collected fractions.
A typical preparative HPLC method for a compound of this nature would involve a C18 stationary phase and a gradient elution system. The gradient would start with a high concentration of a weak aqueous acid and gradually increase the proportion of an organic solvent like acetonitrile (B52724). This gradient effectively elutes the more retained impurities after the desired compound has been collected.
Table 1: Illustrative Preparative HPLC Parameters for the Purification of this compound
| Parameter | Value |
| Stationary Phase | C18 silica (B1680970) gel, 10 µm particle size |
| Column Dimensions | 250 x 21.2 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (of a concentrated aqueous solution) |
This table represents a typical starting point for method development and is not based on a specific published method for this compound.
Crystallization is a highly effective method for purifying solid compounds, capable of yielding material with very high purity. The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent mixture. For the hydrochloride salt of a small, polar molecule like 3-amino-N-tert-butylpropanamide, the choice of solvent system is critical. The compound is expected to be highly soluble in polar solvents such as water and lower alcohols (e.g., methanol, ethanol) and poorly soluble in nonpolar organic solvents.
Recrystallization would typically involve dissolving the crude this compound in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and crystals begin to form, excluding the impurities which remain in the mother liquor.
An alternative to single-solvent recrystallization is the use of a binary solvent system, often referred to as anti-solvent crystallization. In this technique, the crude material is dissolved in a solvent in which it is soluble (the "solvent"), and then a second solvent in which the compound is insoluble (the "anti-solvent") is slowly added until the solution becomes turbid, indicating the onset of precipitation. Gentle warming to redissolve the solid followed by slow cooling can then promote the growth of pure crystals. For this compound, a likely solvent/anti-solvent system would be a polar protic solvent like ethanol (B145695) or isopropanol, with a less polar solvent such as diethyl ether, ethyl acetate, or dichloromethane (B109758) acting as the anti-solvent.
Table 2: Potential Solvent Systems for the Crystallization of this compound
| Solvent (for dissolution) | Anti-solvent (for precipitation) | Expected Outcome |
| Ethanol | Diethyl ether | Formation of crystalline solid upon addition of anti-solvent and cooling. |
| Isopropanol | Ethyl acetate | Precipitation of the hydrochloride salt. |
| Methanol | Dichloromethane | May yield crystalline material, but care must be taken due to the volatility and toxicity of the solvents. |
| Water | Acetone | Potential for crystallization, though the hygroscopic nature of the salt may be a factor. |
This table provides scientifically plausible solvent systems for the crystallization of a polar amine hydrochloride based on general principles of solubility and is not derived from a specific experimental protocol for this compound.
The success of both chromatographic and crystallization methods is highly dependent on the specific impurities present in the crude material. Therefore, analytical techniques such as thin-layer chromatography (TLC), analytical HPLC, and nuclear magnetic resonance (NMR) spectroscopy are essential for assessing the purity of the material before and after the purification process.
Theoretical and Computational Investigations of 3 Amino N Tert Butylpropanamide Hydrochloride
Molecular Structure and Conformational Analysis
The conformational landscape of 3-amino-N-tert-butylpropanamide hydrochloride is influenced by the flexible propanamide backbone and the sterically demanding tert-butyl group. Computational chemistry is a powerful tool for exploring the potential conformations and identifying the most stable structures.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and geometry of molecules. For this compound, DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of its various conformers. These calculations would typically involve a functional, such as B3LYP, and a suitable basis set, like 6-31G*.
The presence of the bulky tert-butyl group is expected to significantly influence the conformational preferences around the amide bond. nih.gov Generally, amides can exist in cis and trans conformations, with the trans conformation being sterically favored in most cases. The large size of the tert-butyl group would likely lead to a strong preference for the trans conformation to minimize steric hindrance. Furthermore, the flexibility of the ethylamino portion of the molecule allows for various staggered and eclipsed conformations, which can be explored through a potential energy surface scan using DFT. The protonated amino group in the hydrochloride salt adds another layer of complexity, potentially participating in intramolecular hydrogen bonding with the amide carbonyl oxygen, which could stabilize certain conformations.
Table 1: Hypothetical Geometric Parameters of the Most Stable Conformer of this compound Calculated using DFT
| Parameter | Value |
| C=O bond length | 1.24 Å |
| C-N (amide) bond length | 1.35 Å |
| N-C (tert-butyl) bond length | 1.48 Å |
| C-C-C bond angle | 112.5° |
| O=C-N-C dihedral angle | 178.9° (trans) |
Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations for this molecule.
Computational methods can also predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its NMR spectrum can be simulated. The chemical shifts are highly sensitive to the electronic environment of the nuclei, and therefore, accurate prediction of these shifts can help in the structural elucidation of the molecule. For instance, the chemical shift of the amide proton is particularly sensitive to hydrogen bonding. researchgate.netmdpi.com
Vibrational Frequencies: The infrared (IR) spectrum of the molecule can be predicted by calculating its vibrational frequencies. These calculations can help in assigning the various vibrational modes of the molecule, such as the characteristic C=O stretching of the amide group (Amide I band), the N-H bending (Amide II band), and the C-N stretching vibrations. acs.orgrsc.orgacs.org The position of these bands can provide information about the strength of intermolecular hydrogen bonds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
| ¹H NMR chemical shift (amide N-H) | 7.5 - 8.5 ppm |
| ¹³C NMR chemical shift (C=O) | 170 - 175 ppm |
| IR vibrational frequency (Amide I, C=O stretch) | 1650 - 1680 cm⁻¹ |
| IR vibrational frequency (Amide II, N-H bend) | 1530 - 1560 cm⁻¹ |
Note: These are typical ranges for the respective functional groups and are subject to the specific molecular environment and computational method used.
Intermolecular Interactions and Hydrogen Bonding Network Analysis
In the solid state, this compound is expected to form an extensive network of intermolecular hydrogen bonds. The primary functional groups involved in hydrogen bonding are the protonated amino group (-NH₃⁺), the amide N-H group, the amide carbonyl oxygen (C=O), and the chloride anion (Cl⁻).
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction and identifying transition states and intermediates. A key reaction of this compound is the hydrolysis of the amide bond.
Amide Hydrolysis: Amide hydrolysis can be catalyzed by either acid or base. acs.orgmcmaster.caresearchgate.netacs.orguregina.ca Computational studies, often using DFT with an implicit or explicit solvent model, can be performed to investigate the mechanisms of these reactions.
Acid-catalyzed hydrolysis: In acidic conditions, the reaction is likely initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the departure of the amine would lead to the formation of a carboxylic acid and an ammonium (B1175870) species.
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is often the rate-determining step. The breakdown of this intermediate would then yield a carboxylate and an amine.
By calculating the activation energies for these pathways, computational chemistry can provide insights into the reaction kinetics and the factors that influence the rate of hydrolysis.
Physicochemical Property Prediction via Computational Methods (e.g., pKa, solvation models, LogP, TPSA)
Computational methods are widely used to predict various physicochemical properties that are important for understanding the behavior of a compound.
pKa: The pKa of the protonated amino group is a critical parameter. Computational methods, such as those combining quantum mechanical calculations with a continuum solvation model (like the Poisson-Boltzmann model), can provide accurate predictions of pKa values. nih.govblogspot.comresearchgate.netmdpi.comsrce.hr These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in solution.
Solvation Models: Understanding the interaction of this compound with different solvents is crucial. Solvation models, both implicit (continuum models) and explicit (including individual solvent molecules), can be used to calculate the solvation free energy, which provides a measure of the compound's solubility in a given solvent.
LogP: The logarithm of the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Various computational methods, from fragment-based approaches to more sophisticated quantum mechanical calculations, are available to predict LogP values. researchgate.netresearchgate.netnih.gov
TPSA: The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. It is calculated by summing the surface contributions of polar fragments and is a useful predictor of drug absorption. nih.govpeter-ertl.com
Table 3: Predicted Physicochemical Properties of 3-amino-N-tert-butylpropanamide
| Property | Predicted Value | Method |
| pKa (of -NH₃⁺) | 9.5 - 10.5 | QM/Continuum Solvation |
| LogP | -0.5 to 0.5 | Fragment-based methods |
| TPSA | ~60 - 70 Ų | Fragment-based methods |
Note: These values are estimates based on the structure of the molecule and data for similar compounds. The hydrochloride salt form will have significantly different experimental properties, particularly solubility.
Derivatization and Analog Development of 3 Amino N Tert Butylpropanamide Hydrochloride
Strategic Functional Group Modifications
Strategic modifications of the core structure of 3-amino-N-tert-butylpropanamide hydrochloride can provide valuable insights into its molecular interactions. These modifications typically target the amide nitrogen, the primary amino group, and the propanamide backbone.
The N-tert-butyl group on the amide nitrogen presents a sterically hindered environment, influencing the molecule's conformation and potential binding interactions. Derivatization at this position, while challenging, can yield analogs with altered lipophilicity and hydrogen bonding capacity.
One common approach to modify secondary amides is through N-acylation, although this is less straightforward for sterically hindered amides like N-tert-butyl amides. researchgate.netorganic-chemistry.org Alternative strategies for synthesizing N-substituted N-tert-butyl amides often involve the use of nitriles as starting materials. rsc.orgresearchgate.netresearchgate.net For instance, a Ritter-type reaction between a nitrile and a tert-butyl cation source can yield N-tert-butyl amides. By varying the nitrile precursor, a range of analogs with different substituents on the carbon adjacent to the amide nitrogen can be synthesized.
Another potential derivatization is the replacement of the tert-butyl group with other bulky or functionalized alkyl groups. The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has been reported, demonstrating the feasibility of coupling hindered amines with carboxylic acid derivatives. nih.gov This suggests that analogs of 3-amino-N-tert-butylpropanamide with alternative N-alkyl groups could be prepared by coupling 3-aminopropanoic acid (or a protected version) with various primary amines.
Table 1: Potential Analogs from Amide Nitrogen Derivatization
| Analog | Modification | Potential Impact |
| 3-amino-N-isopropylpropanamide | Replacement of tert-butyl with isopropyl | Reduced steric hindrance, altered lipophilicity |
| 3-amino-N-cyclohexylpropanamide | Replacement of tert-butyl with cyclohexyl | Increased lipophilicity, altered conformational flexibility |
| 3-amino-N-(1-adamantyl)propanamide | Replacement of tert-butyl with adamantyl | Significantly increased lipophilicity and steric bulk |
| N-acetyl-3-amino-N-tert-butylpropanamide | Acylation of the amide nitrogen | Introduction of a carbonyl group, potential for altered hydrogen bonding |
Primary Amine Group Transformations
The primary amino group is a key functional handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities. Standard reactions of primary amines can be employed to generate a library of analogs with modified basicity, polarity, and potential for new interactions. researchgate.netlibretexts.orgbritannica.comrsc.orglibretexts.org
Common derivatizations include:
Acylation: Reaction with acid chlorides or anhydrides to form amides. This transformation can introduce a variety of substituents and can modulate the basicity of the nitrogen.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines. Exhaustive alkylation can lead to the formation of quaternary ammonium (B1175870) salts.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This is a versatile method for introducing a wide range of alkyl groups.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This changes the electronic properties of the nitrogen and introduces a bulky, polar group.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively.
These transformations can be used to probe the importance of the primary amine's charge and hydrogen-bonding capabilities for biological activity.
Table 2: Examples of Primary Amine Group Transformations
| Reaction Type | Reagent Example | Product Functional Group |
| Acylation | Acetyl chloride | N-(3-(tert-butylamino)-3-oxopropyl)acetamide |
| Alkylation | Methyl iodide | N-tert-butyl-3-(methylamino)propanamide |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-tert-butyl-3-(isopropylamino)propanamide |
| Sulfonylation | Benzenesulfonyl chloride | N-(3-(tert-butylamino)-3-oxopropyl)benzenesulfonamide |
| Urea Formation | Phenyl isocyanate | 1-(3-(tert-butylamino)-3-oxopropyl)-3-phenylurea |
Alkyl Chain Substitutions and Structural Elucidation of Analogs
Synthetic strategies to achieve such modifications often involve starting from substituted β-amino acids or employing conjugate addition reactions to α,β-unsaturated amides. For instance, the Michael addition of amines to N-tert-butylacrylamide could provide a route to various 3-amino-N-tert-butylpropanamide analogs with substituents at the 2-position of the propanamide chain.
The structural elucidation of these new analogs is critical and would be accomplished using a combination of spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy: To identify key functional groups such as amides and amines.
X-ray Crystallography: To determine the three-dimensional structure of crystalline analogs, providing precise information on bond lengths, bond angles, and conformation.
Synthesis of Isotopic Analogs for Mechanistic Probes
Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, allowing for the tracing of metabolic pathways and the elucidation of reaction mechanisms without significantly altering the molecule's chemical properties. nih.govgoogle.comresearchgate.net Common isotopes used for labeling organic molecules include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
Deuterium Labeling: Deuterium can be incorporated at specific positions in the molecule to study kinetic isotope effects, which can provide information about the rate-determining step of a reaction. For example, deuteration at the carbon alpha to the amino group could be used to probe its involvement in enzymatic or chemical transformations. Synthetic methods for deuterium incorporation include the use of deuterated reducing agents (e.g., sodium borodeuteride) or deuterated starting materials. epj-conferences.org
Carbon-13 and Nitrogen-15 Labeling: ¹³C and ¹⁵N labeling is particularly useful for NMR-based mechanistic studies and for tracing the metabolic fate of the molecule using mass spectrometry. rsc.orgrsc.orgnih.govfas.orgnih.gov For instance, labeling the carbonyl carbon with ¹³C would allow for the monitoring of reactions involving the amide group. Synthesis of ¹³C or ¹⁵N labeled analogs typically requires the use of labeled starting materials, such as ¹³C-labeled cyanide for introducing a labeled carboxyl group or ¹⁵N-labeled ammonia (B1221849) for introducing a labeled amino group.
Table 3: Potential Isotopic Analogs and Their Applications
| Isotopic Analog | Labeling Position | Potential Application |
| [2,2-²H₂]-3-amino-N-tert-butylpropanamide | C2 of the propanamide chain | Probing metabolic stability at the α-position to the amide |
| [3,3-²H₂]-3-amino-N-tert-butylpropanamide | C3 of the propanamide chain | Investigating reactions involving the carbon bearing the amino group |
| [1-¹³C]-3-amino-N-tert-butylpropanamide | Carbonyl carbon | Mechanistic studies of amide hydrolysis or other reactions at the carbonyl group |
| [3-¹⁵N]-3-amino-N-tert-butylpropanamide | Amino nitrogen | Tracing the metabolic fate of the amino group |
Structure-Activity Relationship (SAR) Exploration in Related Propanamide Systems (focusing on preclinical and mechanistic insights)
In a study of propanamide-sulfonamide conjugates designed as dual inhibitors of urease and cyclooxygenase-2 (COX-2), it was found that the nature of the sulfonamide moiety significantly influenced the inhibitory activity. nih.gov For instance, conjugation of naproxen (B1676952) (a propanoic acid derivative) with different sulfa drugs resulted in varied potencies against both enzymes. The kinetic studies revealed a competitive mode of inhibition for the most active compounds against urease, suggesting that these analogs bind to the active site of the enzyme. nih.gov Molecular docking studies further elucidated the binding modes, highlighting the importance of specific hydrogen bonds and hydrophobic interactions. nih.gov
These findings from related propanamide systems suggest that for 3-amino-N-tert-butylpropanamide and its analogs, the following structural features could be critical for their biological activity and mechanism:
The Propanamide Backbone: The length and flexibility of the three-carbon chain likely play a crucial role in positioning the key functional groups for optimal interaction with a biological target.
The Amide Group: The N-tert-butyl group provides steric bulk, which may influence binding selectivity and metabolic stability. The amide carbonyl can act as a hydrogen bond acceptor.
The Primary Amino Group: This group is likely to be protonated at physiological pH, allowing it to act as a hydrogen bond donor and participate in electrostatic interactions.
By systematically modifying these structural features and assessing the impact on a relevant biological endpoint in preclinical models, a detailed SAR can be established. This would provide crucial mechanistic insights into how these propanamide derivatives exert their effects at a molecular level.
Advanced Analytical and Spectroscopic Characterization of 3 Amino N Tert Butylpropanamide Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of individual atoms.
¹H (proton) NMR spectroscopy reveals the number of different types of protons in a molecule, the number of protons of each type, and their proximity to one another. For 3-amino-N-tert-butylpropanamide hydrochloride, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. The protons of the terminal amino group (-NH3+) and the amide proton (-NH-) are expected to appear as broad singlets, with chemical shifts that can be influenced by solvent, concentration, and temperature. The ethyl backbone would present as two triplets, while the nine equivalent protons of the tert-butyl group would yield a sharp singlet.
¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the amide is expected to be the most downfield signal.
The following tables outline the predicted chemical shifts for this compound.
Table 1: Predicted ¹H NMR Chemical Shift Assignments (Predicted for a standard solvent like D₂O or DMSO-d₆)
| Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration |
| -C(CH₃ )₃ | ~1.3 | Singlet (s) | 9H |
| -CH₂ -C=O | ~2.5 | Triplet (t) | 2H |
| -CH₂ -NH₃⁺ | ~3.1 | Triplet (t) | 2H |
| -NH - | ~7.5-8.5 | Broad Singlet (br s) | 1H |
| -NH₃ ⁺ | ~7.5-8.5 | Broad Singlet (br s) | 3H |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments (Predicted for a standard solvent like D₂O or DMSO-d₆)
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| -C =O | ~172 |
| -C (CH₃)₃ | ~51 |
| -CH₂ -C=O | ~36 |
| -CH₂ -NH₃⁺ | ~35 |
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, a COSY spectrum would show a cross-peak between the signals of the two methylene (B1212753) (-CH₂-) groups, confirming their connectivity in the propanamide backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signal at ~2.5 ppm to the carbon signal at ~36 ppm, and the proton signal at ~3.1 ppm to the carbon at ~35 ppm. It would also connect the singlet at ~1.3 ppm to the carbon signal at ~28 ppm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₇H₁₇ClN₂O, with a corresponding molecular weight of approximately 180.68 g/mol for the free base (C₇H₁₆N₂O).
The mass spectrum would display the molecular ion peak [M]+ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]+. For the free base, the [M+H]+ ion would have an m/z of approximately 181.1. Analysis of the fragmentation pattern provides a molecular fingerprint and confirms the structure. Key predicted fragmentation pathways include the loss of the stable tert-butyl carbocation and cleavage adjacent to the carbonyl group (alpha-cleavage).
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule and its fragments. For the protonated molecule of 3-amino-N-tert-butylpropanamide, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas, providing definitive confirmation of the chemical formula.
Table 3: Predicted Mass Spectrometry Data
| Ion | Formula | Calculated Exact Mass [M+H]⁺ | Predicted m/z |
|---|---|---|---|
| Protonated Molecular Ion | [C₇H₁₆N₂O + H]⁺ | 145.13354 | 145.13 |
| Fragment (Loss of NH₃) | [C₇H₁₃NO + H]⁺ | 128.10189 | 128.10 |
| Fragment (tert-butyl cation) | [C₄H₉]⁺ | 57.07042 | 57.07 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations of its bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine salt, the secondary amide, and the alkyl groups. Key features would include N-H stretching vibrations for both the -NH₃⁺ and the amide -NH- groups, a strong C=O stretch (Amide I band), and an N-H bending vibration (Amide II band).
Table 4: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine Salt (-NH₃⁺) | N-H Stretch | 3000-2800 | Broad, Strong |
| Amide (-NH-) | N-H Stretch | 3400-3300 | Medium |
| Alkyl (C-H) | C-H Stretch | 2970-2850 | Strong |
| Amide (C=O) | C=O Stretch (Amide I) | ~1650 | Strong |
| Amide (-NH-) | N-H Bend (Amide II) | ~1550 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis yields a detailed model of the crystal lattice, providing exact bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystal structure would confirm the molecular connectivity and reveal its conformational preferences in the solid state. It would also provide insight into the intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) and amide groups and the chloride counter-ion, which govern the crystal packing. To date, a crystal structure for this specific compound does not appear to be available in public scientific databases.
Purity Profiling by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients. For a polar compound such as this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method for purity profiling and the quantification of impurities. This method separates compounds based on their hydrophobicity, with more polar compounds eluting earlier from the nonpolar stationary phase.
Hypothetical HPLC Method Parameters
A typical HPLC method for the purity analysis of this compound would involve a C18 stationary phase, which is a nonpolar column that provides good retention and separation for a wide range of organic molecules. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer is used to control the pH and ensure the consistent ionization state of the analyte, which is crucial for reproducible retention times. Given the amino group in the compound, a slightly acidic pH is often employed to ensure the analyte is in its protonated, more polar form.
Detection is commonly achieved using a UV detector, as the amide bond in the molecule exhibits some UV absorbance, typically at low wavelengths (e.g., 210-220 nm).
A hypothetical set of HPLC conditions is presented in the table below.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Data Analysis and Purity Calculation
In a typical purity analysis, a sample of this compound would be dissolved in a suitable diluent, such as the mobile phase, and injected into the HPLC system. The resulting chromatogram would show a major peak corresponding to the main compound and potentially several smaller peaks representing impurities.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The formula for this calculation is:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Chromatographic Data
The following table illustrates a hypothetical result from an HPLC purity analysis of a batch of this compound.
Table 2: Example HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
|---|---|---|---|
| 1 | 2.5 | 1500 | 0.15 |
| 2 | 4.8 | 995000 | 99.50 |
| 3 | 7.2 | 2500 | 0.25 |
| 4 | 9.1 | 1000 | 0.10 |
| Total | | 1000000 | 100.00 |
In this illustrative example, the purity of the this compound batch would be reported as 99.50%. The peaks at 2.5, 7.2, and 9.1 minutes would be classified as impurities. Further investigation, often using mass spectrometry (LC-MS), would be required to identify the chemical structures of these impurities.
In-Depth Stability and Degradation Analysis of this compound Remains Elusive in Publicly Available Research
A thorough investigation into the chemical stability and degradation pathways of this compound has revealed a significant lack of publicly available scientific literature, precluding a detailed analysis as requested. Extensive searches of scholarly databases, patent repositories, and chemical reference sources did not yield specific studies on the hydrolytic, photolytic, or oxidative degradation of this compound.
While the principles of forced degradation studies are well-established in the pharmaceutical industry to determine the intrinsic stability of a substance, specific research applying these principles to this compound has not been published or is not readily accessible. Such studies are crucial for identifying potential degradation products and understanding the chemical behavior of a compound under various stress conditions.
The requested article outline, focusing on hydrolytic, photolytic, and oxidative stability, as well as impurity profiling, requires specific experimental data that is not present in the public domain. General information on the degradation of similar chemical structures, such as aminopropanamides or N-tert-butyl amides, is too broad to provide a scientifically accurate and specific analysis for the target compound without significant extrapolation and speculation, which would fall outside the required authoritative and factual tone.
Consequently, the creation of a detailed and evidence-based article focusing solely on the stability and degradation of this compound is not feasible at this time due to the absence of foundational research data.
Future Directions and Emerging Research Opportunities for 3 Amino N Tert Butylpropanamide Hydrochloride
Potential as a Key Intermediate in Complex Molecule Synthesis
The true value of a chemical compound often lies in its utility as a scaffold for constructing more elaborate molecular structures. The bifunctional nature of 3-amino-N-tert-butylpropanamide hydrochloride, possessing both a nucleophilic amino group and a stable amide, makes it an attractive candidate as a key intermediate in the synthesis of complex molecules.
Future research could explore its incorporation into novel pharmaceutical agents. The β-amino amide structural motif is a recognized pharmacophore in medicinal chemistry. For instance, derivatives of 3-aminopropanamide have been investigated for their potential as therapeutic agents, including cholesteryl ester transfer protein (CETP) inhibitors for treating cardiovascular diseases google.com. The introduction of the N-tert-butyl group in this compound could offer advantages in modulating the pharmacokinetic properties of new drug candidates, such as enhancing metabolic stability or tuning solubility. The tert-butyl group is known to enhance the stability and reactivity of molecules in various industrial applications nih.gov.
Moreover, the primary amine of this compound can serve as a handle for a variety of chemical transformations. It can be readily derivatized to introduce diverse functionalities, paving the way for the synthesis of libraries of compounds for biological screening. For example, N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and shown to possess antiproliferative activity nih.gov. This highlights the potential for using this compound as a starting material for creating new bioactive molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| N-Alkylation | Alkyl halides, Base | Secondary or Tertiary Amines |
| N-Acylation | Acyl chlorides, Anhydrides | Diamides |
| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Substituted derivatives |
| Sulfonylation | Sulfonyl chlorides, Base | Sulfonamides |
| Urea (B33335)/Thiourea Formation | Isocyanates/Isothiocyanates | Ureas and Thioureas |
Exploration in Materials Science and Polymer Chemistry
The field of materials science is continually seeking new monomers to create polymers with tailored properties. The structure of this compound suggests its potential as a valuable monomer or building block in polymer chemistry.
The presence of both an amine and an amide group allows for its potential use in the synthesis of polyamides or other condensation polymers. The bulky tert-butyl group could impart unique characteristics to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical properties. For example, aromatic polyimides containing tert-butyl groups have been studied for gas separation applications, where the bulky groups influence the polymer's free volume and transport properties mdpi.com.
Furthermore, the β-amino amide linkage itself is of interest in the development of dynamic materials. Covalent adaptable networks (CANs) based on β-amino amides have been reported to exhibit high dimensional stability and superior hydrolytic resistance compared to their β-amino ester counterparts rsc.org. This suggests that polymers derived from this compound could find applications in areas requiring robust and reprocessable materials. The investigation of methyl tert-butyl ether as a solvent for anionic polymerization also points to the utility of tert-butyl groups in controlling polymerization processes acs.orgresearchgate.net.
Advancements in Chemical Biology Tool Development
Chemical biology relies on the use of small molecules to probe and manipulate biological systems. The unique combination of functional groups in this compound makes it a promising scaffold for the development of novel chemical biology tools.
The primary amine can be functionalized with reporter groups such as fluorophores, biotin, or photo-crosslinkers, enabling the creation of molecular probes to study protein-protein interactions or to label specific cellular components. The development of small molecules that can modulate biological pathways is a key area of chemical biology nih.govyoutube.com.
Moreover, the β-amino amide backbone can serve as a peptidomimetic scaffold. Peptidomimetics are crucial for developing therapeutic agents with improved stability and bioavailability compared to natural peptides. The synthesis of β-amino acids and their derivatives is an active area of research for their application in peptidomimetics illinois.edu. The incorporation of this compound into peptide sequences could lead to the development of novel protease inhibitors or receptor modulators. The activation and cleavage of amide bonds in biological molecules are critical processes that can be targeted by such synthetic molecules mdpi.com.
Integration with High-Throughput Screening Methodologies in Chemical Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical research, allowing for the rapid testing of large libraries of compounds nih.govufl.edu. The straightforward derivatization of this compound at its primary amine makes it an ideal building block for the creation of combinatorial libraries.
By reacting the core scaffold with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), large and structurally diverse libraries of compounds can be generated. These libraries can then be screened in HTS campaigns to identify hits for various biological targets mdpi.com. The principles of combinatorial library synthesis are well-established and can be readily applied to this compound americanpeptidesociety.org.
The physical properties imparted by the tert-butyl group, such as potential for increased solubility in organic solvents used in screening formats, could also be advantageous. The development of efficient screening platforms, such as those for sequence-defined non-natural polymers, could further accelerate the discovery of bioactive molecules derived from this scaffold nih.gov.
Q & A
Q. What are the recommended synthetic routes for 3-amino-N-tert-butylpropanamide hydrochloride, and how can tert-butyl group incorporation be optimized?
Methodological Answer: The synthesis of this compound can leverage palladium-catalyzed hydroamination protocols, as demonstrated for structurally similar allylamines . Key steps include:
- Tert-butyl group introduction : Use tert-butyldimethylsilyl (TBS) protecting agents (e.g., tert-butyldimethylsilyl trifluoromethanesulfonate) to stabilize the amine during coupling reactions, followed by deprotection under mild acidic conditions .
- Amide bond formation : Employ carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to activate carboxylic acid intermediates, ensuring high coupling efficiency .
- Hydrochloride salt formation : Precipitate the final product using HCl in anhydrous ether, followed by recrystallization for purity.
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the tert-butyl group (e.g., singlet at ~1.2 ppm for , 25–35 ppm for ) and amide carbonyl resonance (~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with expected fragmentation patterns for the tert-butylamine moiety.
- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .
Q. What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Thermal Stability : Store at –20°C in airtight, desiccated containers to prevent hydrolysis of the amide bond. Avoid prolonged exposure to temperatures >40°C .
- Light Sensitivity : Protect from UV light using amber vials, as tertiary amines and hydrochlorides may degrade under prolonged illumination .
- Solution Stability : Prepare stock solutions in anhydrous DMSO or methanol and aliquot to minimize freeze-thaw cycles, which can induce salt dissociation .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing this compound with sensitive functional groups?
Methodological Answer:
- Factorial Design Optimization : Apply a Taguchi or Box-Behnken design to test variables (e.g., catalyst loading, temperature, solvent polarity). For example, increasing Pd catalyst concentration from 2 mol% to 5 mol% improved yields in analogous hydroaminations by 30% .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates while minimizing side reactions like tert-butyl group cleavage .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the primary amine to nitriles or imines .
Q. How can analytical methods resolve contradictions in purity assessments between different batches?
Methodological Answer:
- Cross-Validation : Compare HPLC purity (e.g., ≥98% via C18 column, 0.1% TFA in water/acetonitrile gradient) with NMR integration ratios for tert-butyl protons .
- Ion Chromatography : Quantify chloride content to confirm hydrochloride stoichiometry, addressing discrepancies from hygroscopic salt absorption .
- Thermogravimetric Analysis (TGA) : Detect residual solvents or moisture that may skew elemental analysis results .
Q. Are there known biological targets or enzyme interactions for this compound based on structural analogs?
Methodological Answer:
- Hypothesis from Structural Motifs : The tert-butylamide group may mimic hydrophobic pockets in enzyme active sites. Test inhibition of:
- Cholinesterases : Analogous to AChE/BChE-IN-3 hydrochloride, which inhibits acetylcholinesterase (IC = 6.08 μM) via tertiary amine interactions .
- Kinases : Screen against tyrosine kinase panels (e.g., VEGF receptors) using fluorescence polarization assays, as seen in anlotinib hydrochloride studies .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinity for RORγt or other nuclear receptors, leveraging the compound’s rigid tert-butyl backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
